3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
3-(3,4-Dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBBIHTVSIXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin-2(8H)-one core. One common approach is the cyclization of a suitable precursor, such as a dihydrochromene derivative, under acidic or basic conditions. The presence of furan-2-ylmethyl and 3,4-dimethoxyphenyl groups requires specific reagents and reaction conditions to ensure the correct positioning and attachment of these substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its efficacy and safety profile.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: A simpler compound with similar structural features.
Furan-2-ylmethyl derivatives: Compounds containing the furan-2-ylmethyl group in different molecular contexts.
Chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: Other compounds within the same chemical class with varying substituents.
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. The presence of both the furan-2-ylmethyl and 3,4-dimethoxyphenyl groups adds to its complexity and versatility.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one , with CAS number 951973-27-6, is a complex heterocyclic organic molecule characterized by its unique chromeno-oxazine framework and various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.5 g/mol. The structure features a furan ring and a dimethoxyphenyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₃NO₆ |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 951973-27-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various reagents and conditions. Such synthetic pathways often utilize starting materials like 3,4-dimethoxybenzaldehyde and furan derivatives under acidic conditions to yield the target compound. Specific methods include:
- Condensation Reactions : Utilizing furan and aldehyde derivatives.
- Cyclization : Formation of the oxazine ring through cyclization processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related dihydrobenzofuran lignans have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays demonstrated that these compounds inhibit cell proliferation and induce apoptosis through mechanisms involving tubulin polymerization inhibition .
A comparative analysis of related compounds showed that modifications in substituents significantly affect biological activity. For example, methylation or reduction of specific functional groups often resulted in decreased cytotoxicity.
Antimicrobial Activity
The presence of the furan moiety in various compounds has been linked to antimicrobial properties. Studies on substituted furans revealed their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus . The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on a panel of 60 human tumor cell lines. The results indicated varying degrees of sensitivity across different cancer types, suggesting potential for targeted therapies .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of furan derivatives, demonstrating significant activity against multiple bacterial strains which supports the potential application in treating infections .
Q & A
Basic: What synthetic strategies are effective for constructing the chromeno[8,7-e][1,3]oxazine core in this compound?
The chromenooxazine core is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Step 1 : Preparation of a substituted chromene intermediate through Claisen-Schmidt condensation or Michael addition.
- Step 2 : Introduction of the oxazine ring via cyclization using reagents like urea or thiourea under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 3 : Functionalization of the core with substituents (e.g., 3,4-dimethoxyphenyl, furan-2-ylmethyl) using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig for nitrogen-based groups) .
Key Considerations : Solvent choice (DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions like over-oxidation.
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) require:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell line/passage number) to eliminate variability .
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests) to confirm target engagement .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., varying substituents on the dimethoxyphenyl group) to identify critical pharmacophores .
Example : If anti-inflammatory activity conflicts, test COX-1/COX-2 inhibition alongside NF-κB pathway modulation to isolate mechanisms .
Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₃NO₆: 428.1473) .
- X-ray Crystallography : Resolves stereochemistry of the dihydrochromenooxazine ring .
Note : Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP <3), CYP450 inhibition risks, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., kinase binding pockets) to guide derivatization (e.g., adding polar groups to improve aqueous solubility) .
- Docking Studies : Compare binding poses of analogs to identify substitutions that enhance affinity (e.g., replacing furan with thiophene for stronger π-π stacking) .
Basic: What are common functional group transformations applicable to this compound?
- Oxidation : Convert the furan-2-ylmethyl group to a carboxylic acid using KMnO₄ in acidic conditions .
- Reduction : Hydrogenate the dihydrochromenooxazine ring with Pd/C and H₂ to study saturation effects on bioactivity .
- Ester Hydrolysis : Cleave methoxy groups (3,4-dimethoxyphenyl) using BBr₃ in dichloromethane to generate hydroxyl derivatives .
Advanced: What methodologies assess environmental stability and degradation pathways of this compound?
- Photolysis Studies : Expose the compound to UV light (λ=254 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Hydrolysis Profiling : Test stability at pH 2 (simulating stomach acid) and pH 9 (intestinal conditions) to identify labile bonds (e.g., oxazine ring cleavage) .
- Ecotoxicology Assays : Use Daphnia magna or algae models to evaluate acute toxicity (LC₅₀) and biodegradability (OECD 301F test) .
Basic: How can researchers validate the compound’s purity for pharmacological studies?
- Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with a retention time ±0.1 min of the reference standard .
- Thermogravimetric Analysis (TGA) : Confirm absence of solvents (e.g., DMF residues) by measuring weight loss below 150°C .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .
Advanced: How to integrate this compound into a theoretical framework for neurodegenerative disease research?
- Target Hypothesis : Link to tau protein aggregation or amyloid-β pathways using literature mining (e.g., PubMed keywords: chromenooxazine + Alzheimer’s) .
- In Silico Screening : Use ZINC15 or ChEMBL to identify structural analogs with reported neuroprotective activity .
- Transcriptomic Profiling : Treat neuronal cell lines (e.g., SH-SY5Y) and perform RNA-seq to identify differentially expressed genes (e.g., BACE1, MAPT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
